molecular formula C18H26Cl2FN5O B2778258 2-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-N-(4-fluorobenzyl)acetamide dihydrochloride CAS No. 1323501-76-3

2-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-N-(4-fluorobenzyl)acetamide dihydrochloride

Cat. No.: B2778258
CAS No.: 1323501-76-3
M. Wt: 418.34
InChI Key: CMYNLOAYFGKKJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"2-(4-(1-Ethyl-1H-imidazol-2-yl)piperazin-1-yl)-N-(4-fluorobenzyl)acetamide dihydrochloride" is a synthetic small-molecule compound featuring a piperazine core substituted with a 1-ethylimidazole moiety and an acetamide linker terminating in a 4-fluorobenzyl group. Its dihydrochloride salt form enhances solubility and stability for pharmacological applications. The compound’s design integrates structural motifs known for modulating central nervous system (CNS) targets, such as dopamine or serotonin receptors, though its specific biological activity remains under investigation. The ethyl group on the imidazole ring and the fluorinated benzyl substituent are critical for optimizing pharmacokinetic properties, including metabolic stability and blood-brain barrier penetration .

Properties

IUPAC Name

2-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FN5O.2ClH/c1-2-23-8-7-20-18(23)24-11-9-22(10-12-24)14-17(25)21-13-15-3-5-16(19)6-4-15;;/h3-8H,2,9-14H2,1H3,(H,21,25);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMYNLOAYFGKKJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1N2CCN(CC2)CC(=O)NCC3=CC=C(C=C3)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26Cl2FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-N-(4-fluorobenzyl)acetamide dihydrochloride is a synthetic organic molecule with potential pharmacological applications. Its structure features an imidazole moiety, a piperazine ring, and an acetamide functional group, which suggest diverse biological interactions. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound's molecular formula is C19H29Cl2N5OC_{19}H_{29}Cl_2N_5O with a molecular weight of approximately 414.4 g/mol. The presence of multiple functional groups allows it to interact with various biological targets, making it a candidate for therapeutic development.

Property Value
Molecular FormulaC19H29Cl2N5OC_{19}H_{29}Cl_2N_5O
Molecular Weight414.4 g/mol
CAS Number1323697-90-0

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

  • Antimicrobial Effects : The imidazole and piperazine components are known to influence neurotransmitter systems and may exhibit antimicrobial properties.
  • Anticancer Activity : Preliminary studies suggest selective activity against certain cancer cell lines, potentially through modulation of receptor activities associated with growth and survival pathways.

The compound's ability to interact with serotonin and dopamine pathways may also contribute to its neuropharmacological effects.

Anticancer Activity

A study evaluating the antiproliferative effects of related compounds demonstrated that structural modifications can significantly impact biological efficacy. For instance, compounds with imidazole derivatives showed promising results against various cancer cell lines:

Cell Line IC50 (μM)
HeLa (cervical carcinoma)9.6 ± 0.7
L1210 (murine leukemia)41 ± 3
CEM (human T-lymphocyte)Variable

These findings indicate that the imidazole ring can enhance the activity of compounds against cancer cells, suggesting a potential pathway for further investigation of the target compound's anticancer properties .

Antimicrobial Activity

Similar compounds have demonstrated antimicrobial activity against various pathogens. For example, imidazole derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria. In a comparative study:

Pathogen Activity Observed
Staphylococcus aureusActive
Escherichia coliModerate
Proteus mirabilisActive

Such results highlight the potential for the target compound to act as an antimicrobial agent .

Case Studies and Research Findings

  • Anti-Tubercular Activity : A series of substituted amides were synthesized and tested for their anti-tubercular properties against Mycobacterium tuberculosis. Some derivatives exhibited significant activity with IC50 values ranging from 1.35 to 2.18 μM, indicating that structural similarities may confer similar therapeutic potentials .
  • Heme Oxygenase Inhibition : Research on acetamide-based inhibitors revealed that certain modifications could enhance anticancer efficacy by inhibiting heme oxygenase-1 (HO-1), which is often overexpressed in tumors. Compounds from this class showed promising results in inhibiting HO-1 activity in various cancer cell lines .

Scientific Research Applications

Medicinal Chemistry

The compound is investigated for its potential therapeutic effects, particularly in oncology. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

  • Antitumor Activity : Research indicates that this compound exhibits significant antiproliferative effects against several cancer cell lines. For example, studies have shown that related compounds display promising results against A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer) cell lines. The following table summarizes the IC50 values observed for these compounds:
CompoundCell LineIC50 (µM)Comparison with Control
4fA54918.53Comparable to 5-FU
4fHeLa4.07Stronger than MTX
4fSGC-79012.96Five-fold stronger than MTX

This data suggests a favorable therapeutic window, as the selectivity index indicates higher tolerance in normal cells compared to tumor cells .

Biological Studies

The compound has been explored for its role as a ligand in receptor binding studies, particularly in the context of neurotransmitter receptors and enzymes involved in cellular signaling pathways.

  • Mechanism of Action : The interactions of this compound may influence key signaling pathways such as NF-κB and ERK, which are critical in regulating cell proliferation and survival. These pathways are often implicated in cancer progression, making this compound a valuable subject for further investigation .

Pharmacological Research

In addition to antitumor properties, the compound is being evaluated for its neuropharmacological effects, potentially serving as a treatment for neurodegenerative diseases.

  • Alzheimer's Disease : Some derivatives containing similar structural motifs have shown promise in inhibiting acetylcholinesterase and butyrylcholinesterase enzymes, which are relevant targets in Alzheimer's therapy .

Case Studies

Several studies have documented the efficacy of compounds related to 2-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-N-(4-fluorobenzyl)acetamide dihydrochloride:

  • Antiproliferative Effects : A study published in Molecular Pharmacology demonstrated that derivatives exhibited significant activity against multiple cancer cell lines, with mechanisms involving apoptosis induction through the modulation of signaling pathways .
  • Neuropharmacological Investigations : Research has indicated that similar compounds can improve cognitive function in animal models of Alzheimer's disease by enhancing cholinergic neurotransmission .
  • Antimicrobial Activity : Some derivatives have also been tested for antibacterial properties, showing effectiveness against various bacterial strains .

Chemical Reactions Analysis

Oxidation Reactions

The imidazole and piperazine moieties are susceptible to oxidation under specific conditions:

Reaction Type Reagents/Conditions Products Key Findings
Imidazole Ring OxidationH<sub>2</sub>O<sub>2</sub> or KMnO<sub>4</sub> in acidic mediaHydroxylated imidazole derivatives; potential epoxidation at unsaturated bondsOxidation at the imidazole ring alters electron density, affecting binding affinity.
Piperazine OxidationOzone or peracetic acidN-Oxide derivativesN-Oxidation enhances solubility but may reduce bioactivity.

Reduction Reactions

Reduction primarily targets the acetamide group or unsaturated bonds:

Reaction Type Reagents/Conditions Products Key Findings
Acetamide ReductionLiAlH<sub>4</sub> in THFCorresponding amine (secondary alkylamine)Complete reduction requires anhydrous conditions .
Imidazole Ring HydrogenationH<sub>2</sub> (1 atm), Pd/C catalystSaturated imidazolidine derivativesHydrogenation disrupts aromaticity, impacting pharmacological activity .

Nucleophilic Substitution

The piperazine nitrogen and fluorobenzyl group participate in substitution reactions:

Reaction Site Nucleophile Conditions Products Key Findings
Piperazine N-AlkylationAlkyl halides (e.g., CH<sub>3</sub>I)K<sub>2</sub>CO<sub>3</sub>, acetone, refluxQuaternary ammonium saltsSteric hindrance limits reactivity at substituted piperazine nitrogens.
Fluorobenzyl C-F SubstitutionGrignard reagents (e.g., RMgX)Dry ether, 0–5°CAryl alkyl derivativesLow reactivity due to strong C-F bond; requires activated substrates .

Acid/Base-Mediated Reactions

The compound exhibits pH-dependent stability and reactivity:

Condition Behavior Products Key Findings
Strong Acid (HCl, H<sub>2</sub>SO<sub>4</sub>)Protonation of piperazine and imidazole rings; possible acetamide hydrolysisDegradation products (amines, carboxylic acids)Hydrolysis at pH < 3 generates 4-fluorobenzylamine and acetic acid derivatives.
Strong Base (NaOH, KOH)Deprotonation of imidazole; saponification of acetamideSodium/potassium carboxylate saltsBase-induced saponification occurs at elevated temperatures (>60°C) .

Cross-Coupling Reactions

The fluorobenzyl group enables palladium-catalyzed couplings:

Reaction Type Catalyst/Reagents Products Key Findings
Suzuki-Miyaura CouplingPd(PPh<sub>3</sub>)<sub>4</sub>, aryl boronic acidBiaryl derivativesLimited by electron-withdrawing fluorine substituent; moderate yields (~40–60%) .
Buchwald-Hartwig AminationPd<sub>2</sub>(dba)<sub>3</sub>, Xantphos ligandAryl amine-functionalized analogsPiperazine nitrogen participates selectively in amination .

Stability Under Ambient Conditions

Studies indicate:

  • Thermal Stability : Decomposes above 200°C, forming imidazole and piperazine fragments.

  • Photostability : Degrades under UV light (λ = 254 nm) via radical-mediated pathways .

  • Humidity Sensitivity : Hygroscopic; storage requires desiccants to prevent hydrolysis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally and functionally related analogs, emphasizing key differences in substituents, pharmacological activity, and physicochemical properties.

Compound Name Core Structure Key Substituents Reported Activity Key Differences
Target Compound Piperazine + imidazole + acetamide 1-Ethylimidazole, 4-fluorobenzyl Under investigation (likely CNS-related) Dihydrochloride salt enhances solubility; ethyl group improves metabolic stability.
2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Benzodiazole + triazole + thiazole 4-Bromophenyl, phenoxymethyl-triazole Antidiabetic (α-glucosidase inhibition via docking studies) Bromine enhances lipophilicity; triazole-thiazole system alters target specificity.
1-(2,2-Diethoxyethyl)-4-nitro-N-(4-(piperidin-1-yl)benzyl)-1H-imidazole-2-carboxamide (37) Nitroimidazole + piperidine Nitro group, diethoxyethyl, piperidinylbenzyl Antitubercular (improved solubility and potency) Nitro group confers redox activity; diethoxyethyl increases solubility.
N-(4-fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide ([19F]FBNA) Nitroimidazole + acetamide 2-Nitroimidazole, 4-fluorobenzyl Radiopharmaceutical (hypoxia imaging) Nitro group enables hypoxia targeting; lacks piperazine/ethylimidazole.
2-((5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (9) Imidazole-thioether + thiazole 4-Fluorophenyl, 4-methoxyphenyl, thiazole COX-1/2 inhibition (anti-inflammatory) Thioether linkage and methoxy group alter electronic properties and binding affinity.
Astemizole Piperidine + benzimidazole 4-Fluorobenzyl, methoxyphenethyl Antihistamine (H1 receptor antagonist) Piperidine core and methoxyphenethyl substituent drive CNS penetration.

Structural and Functional Insights:

Imidazole Substitutions: The target compound’s 1-ethylimidazole moiety (vs. 4-Fluorobenzyl is shared with [19F]FBNA and Astemizole , but its conjugation to a piperazine-acetamide scaffold (vs. nitroimidazole or piperidine in analogs) may alter receptor selectivity.

Pharmacokinetic Optimization :

  • The dihydrochloride salt improves aqueous solubility compared to neutral analogs like 9c or 37, which rely on lipophilic substituents (e.g., bromophenyl or diethoxyethyl) for bioavailability .
  • The ethyl group on imidazole may mitigate CYP450-mediated metabolism, a limitation observed in nitro-containing analogs (e.g., 37) .

Research Findings and Gaps

  • Synthetic Feasibility : The target compound’s synthesis likely follows methods analogous to [19F]FBNA (CDI-mediated coupling) but requires piperazine functionalization, which may introduce challenges in regioselectivity.
  • Biological Data : While analogs like 9c and 37 have demonstrated antidiabetic or antitubercular activity , the target compound’s dihydrochloride salt and ethylimidazole substituent necessitate dedicated assays to evaluate CNS efficacy and toxicity.
  • Solubility vs. Bioavailability : The dihydrochloride form addresses solubility limitations seen in neutral thiazole/imidazole analogs (e.g., 9 ), but its impact on blood-brain barrier permeability requires validation.

Q & A

Q. Q1. What are the critical steps and challenges in synthesizing this compound?

The synthesis typically involves multi-step reactions:

Amide bond formation : Reacting a piperazine derivative (e.g., 4-(1-ethyl-1H-imidazol-2-yl)piperazine) with a halogenated acetamide intermediate.

Salt formation : Treatment with hydrochloric acid to form the dihydrochloride salt.
Key challenges include controlling reaction conditions (e.g., anhydrous environment, temperature <50°C) to avoid side reactions like imidazole ring degradation. Purification often requires column chromatography (silica gel, eluent: methanol/dichloromethane) or recrystallization from ethanol/water mixtures .

Q. Q2. Which spectroscopic methods are essential for structural confirmation?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm piperazine, imidazole, and fluorobenzyl proton environments (e.g., δ 7.2–7.4 ppm for aromatic protons, δ 3.5–4.0 ppm for piperazine CH₂ groups) .
  • Mass Spectrometry (ESI-MS) : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~462) and fragmentation patterns .
  • Elemental Analysis : CHN data to validate dihydrochloride salt stoichiometry (e.g., Cl content ~12%) .

Advanced Synthesis Optimization

Q. Q3. How can researchers optimize reaction yields when introducing the 4-fluorobenzyl group?

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution at the acetamide’s α-carbon .
  • Catalysis : Use of K₂CO₃ or triethylamine to deprotonate intermediates and accelerate coupling .
  • Kinetic monitoring : In-line IR or HPLC to track reaction progress and minimize over-alkylation .

Q. Q4. How to resolve contradictory solubility data across studies?

Discrepancies often arise from crystallinity variations (e.g., amorphous vs. crystalline forms). Methodological solutions:

Thermogravimetric analysis (TGA) : Quantify hydrate/solvate content .

Dynamic light scattering (DLS) : Assess particle size distribution in aqueous buffers .

Biological Activity and Mechanism

Q. Q5. What in vitro assays are suitable for initial target identification?

  • Receptor binding assays : Screen against GPCR panels (e.g., histamine, serotonin receptors) due to structural similarity to known piperazine-based ligands .
  • Enzyme inhibition : Test against kinases (e.g., PI3K) or proteases using fluorogenic substrates .
  • Cellular viability assays : MTT or ATP-lite in cancer cell lines (e.g., HCT-116, MCF-7) .

Q. Q6. How to design structure-activity relationship (SAR) studies for this compound?

  • Core modifications : Compare analogs with varying substituents (e.g., 4-chlorobenzyl vs. 4-fluorobenzyl) .
  • Pharmacophore mapping : Use docking simulations (AutoDock Vina) to prioritize substitutions at the imidazole C2 or piperazine N4 positions .

Data Analysis and Contradictions

Q. Q7. How to address conflicting cytotoxicity results in different cell lines?

  • Metabolic profiling : LC-MS/MS to identify cell-specific metabolite interactions (e.g., CYP450-mediated activation/inactivation) .
  • Redox sensitivity : Measure intracellular ROS levels (DCFH-DA assay) to assess pro-oxidant effects .

Q. Q8. What computational tools validate discrepancies in receptor binding affinity?

  • Molecular dynamics (MD) simulations : Analyze ligand-receptor binding stability (GROMACS) .
  • Free energy perturbation (FEP) : Quantify ΔΔG values for mutations in receptor binding pockets .

Methodological Innovations

Q. Q9. How can machine learning improve reaction condition prediction?

  • Dataset curation : Compile historical reaction data (temperature, solvent, yield) into a graph-based model .
  • Active learning : Iteratively refine predictions using Bayesian optimization (e.g., ICReDD’s workflow) .

Q. Q10. What advanced techniques characterize polymorphic forms?

  • PXRD : Compare diffraction patterns to reference databases (e.g., Cambridge Structural Database) .
  • Solid-state NMR : Resolve crystallographic ambiguities (e.g., hydrogen bonding networks) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.